molecular formula C16H20N2OS B7500707 [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone

[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7500707
M. Wt: 288.4 g/mol
InChI Key: SRSKPBSJJHUIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and microorganisms, as well as induce apoptosis (programmed cell death). In vivo studies have shown that this compound can reduce tumor growth and increase survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone is its potential as a building block for the synthesis of new materials with unique properties. Another advantage is its potential as an anti-cancer agent and inhibitor of microorganisms. However, a limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for the research and development of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone. One direction is the synthesis of new derivatives with improved solubility and bioactivity. Another direction is the investigation of this compound's potential as a semiconducting material for use in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with thiophen-2-ylmethanamine and pyrrolidine in the presence of a catalyst. The resulting compound has a molecular formula of C18H23N3OS and a molecular weight of 329.46 g/mol.

Scientific Research Applications

[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and viruses. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties. In organic electronics, it has been investigated for its potential as a semiconducting material.

properties

IUPAC Name

[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-10-15(16(19)17-7-3-4-8-17)13(2)18(12)11-14-6-5-9-20-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKPBSJJHUIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.